An In-depth Technical Guide to 2-Fluoro-3-hydroxypyridine
An In-depth Technical Guide to 2-Fluoro-3-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 2-Fluoro-3-hydroxypyridine. The information is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.
Core Chemical and Physical Properties
2-Fluoro-3-hydroxypyridine, also known as 2-Fluoro-3-pyridinol, is a substituted pyridine derivative with significant applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its physical and chemical characteristics are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₅H₄FNO | [3][4][5][6] |
| Molecular Weight | 113.09 g/mol | [3][4][6][7] |
| CAS Number | 174669-74-0 | [3][4][6][8] |
| Appearance | White to light yellow crystalline solid or powder. | [2][5][6][9] |
| Melting Point | 131-133 °C | [2][5][6][7] |
| Boiling Point | 306.7 ± 22.0 °C (Predicted) | [2][5][6] |
| Solubility | Soluble in DMSO and Methanol. | [5][6] |
| pKa | 4.92 ± 0.10 (Predicted) | [5][6] |
| Density | 1.325 ± 0.06 g/cm³ (Predicted) | [6] |
| Vapor Pressure | 0.000418 mmHg at 25°C | [5] |
| Flash Point | 139.3 °C | [5] |
| Refractive Index | 1.526 | [5] |
| LogP | 0.9263 | [3][5] |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3][5] |
| Hydrogen Bond Acceptors | 3 | [5] |
Synthesis and Experimental Protocols
Several synthetic routes to 2-Fluoro-3-hydroxypyridine have been reported. The following sections detail two common experimental protocols.
Protocol 1: Synthesis from 2-Chloro-3-nitropyridine
This multi-step synthesis is an economical and industrially viable method for producing 2-Fluoro-3-hydroxypyridine.[1] It involves fluorination, reduction of the nitro group, and subsequent diazotization followed by hydrolysis.
Methodology:
-
Fluorination: 2-Chloro-3-nitropyridine is dissolved in a solvent such as DMF or DMSO with a fluoride reagent (e.g., Cesium Fluoride).[1] The molar ratio of the fluoride reagent to 2-chloro-3-nitropyridine is typically between 1.5:1 and 2.5:1.[1] The mixture is heated to 140-150°C under a nitrogen atmosphere until the starting material is consumed.[1] After cooling, water is added, and the product, 2-Fluoro-3-nitropyridine, is extracted with ethyl acetate.[1]
-
Reduction: The obtained 2-Fluoro-3-nitropyridine is reduced to 3-Amino-2-fluoropyridine. Iron powder (4-5 molar equivalents) and ammonium chloride (1.5-2 molar equivalents) are dissolved in an aqueous solution of ethanol or methanol and heated to reflux.[1] The 2-Fluoro-3-nitropyridine is then added slowly. The reaction is refluxed until completion, filtered, and the filtrate is concentrated to yield 3-Amino-2-fluoropyridine.[1]
-
Diazotization and Hydrolysis: 3-Amino-2-fluoropyridine is added to a sulfuric acid solution and cooled to 0-5°C.[1] A solution of sodium nitrite is added dropwise while maintaining the temperature. The mixture is stirred at 0-5°C for 2 hours, then allowed to warm to room temperature, and finally heated to 60°C to complete the hydrolysis.[1] After cooling, the reaction is neutralized with sodium hydroxide solution to yield the final product, 2-Fluoro-3-hydroxypyridine.[1]
Protocol 2: Synthesis from 2-Amino-3-hydroxypyridine
This method provides a more direct route to the target compound via a diazotization-fluorination reaction.
Methodology:
-
Reaction Setup: Pyridine hydrofluoride (Py-(HF)x, 70% HF) is cooled to 0°C in a suitable reaction vessel.[2]
-
Addition of Reactants: 2-Amino-3-hydroxypyridine (1 equivalent) and sodium nitrite (NaNO₂, ~1.3 equivalents) are added sequentially to the cold pyridine hydrofluoride with caution.[2]
-
Reaction: The mixture is stirred at 0°C for 1 hour.[2]
-
Work-up: The reaction is carefully made alkaline by the slow addition of 10 N aqueous NaOH solution. The mixture is then transferred to a separatory funnel and extracted multiple times with ethyl acetate (EtOAc).[2]
-
Purification: The combined organic layers are washed with water and brine, dried over sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography (e.g., eluting with a 50/50 mixture of heptane/EtOAc) to afford pure 2-Fluoro-3-hydroxypyridine.[2]
Reactivity and Applications
2-Fluoro-3-hydroxypyridine serves as a key building block in organic synthesis, particularly in the pharmaceutical industry.
-
Pharmaceutical Intermediate: It is widely used in the preparation of more complex molecules. A notable application is in the synthesis of imaging agents for the nicotinic α4β2 receptor, which is a target for various neurological disorders.[2][6]
-
Fine Chemicals: Its structure is valuable for creating novel fluorine-containing organic compounds, functional materials, and agrochemicals.[1][10]
-
Reactivity: The hydroxyl group can undergo typical reactions such as O-alkylation and O-acylation. The fluorine atom at the 2-position activates the pyridine ring for certain nucleophilic substitutions and influences the overall electronic properties of the molecule.
Spectroscopic Data
Detailed spectroscopic analysis is crucial for structure confirmation.
-
¹H NMR (DMSO-d₆, 298 K):
-
δ 10.41 (s, 1H, -OH)
-
δ 7.64 (td, J=1.7 and 4.7 Hz, 1H)
-
δ 7.42 (dd, J=1.7, 1.7 and 10.8 Hz, 1H)
-
δ 7.17 (ddd, J=1.3, 4.7 and 7.8 Hz, 1H)[2]
-
-
¹³C NMR (DMSO-d₆, 298 K):
-
δ 152.8 (d, J¹F-C=233 Hz, C)
-
δ 140.2 (d, J²F-C=27 Hz, C)
-
δ 135.6 (d, J³F-C=13 Hz, CH)
-
δ 126.2 (d, J³F-C=5 Hz, CH)
-
δ 122.6 (CH)[2]
-
While specific IR and Mass Spectrometry data for the title compound were not found in the provided search results, analytical services can provide this information for synthesized batches.[3][11]
Safety and Handling
2-Fluoro-3-hydroxypyridine is classified as an irritant.[7][10]
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7][9] It may be harmful if swallowed.
-
Precautions: Use in a well-ventilated area.[7] Wear suitable protective clothing, gloves, and eye/face protection.[10] Avoid breathing dust.[7]
-
Storage: Store at room temperature in an inert atmosphere.[6] Keep the container sealed and in a dry, dark, and ventilated place.[10]
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Fluoro-3-hydroxypyridine CAS#: 174669-74-0 [amp.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. synchem.de [synchem.de]
- 5. lookchem.com [lookchem.com]
- 6. 2-Fluoro-3-hydroxypyridine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 174669-74-0 Cas No. | 2-Fluoro-3-hydroxypyridine | Apollo [store.apolloscientific.co.uk]
- 8. 2-Fluoro-3-hydroxypyridine | 174669-74-0 [chemicalbook.com]
- 9. 2-Fluoro-3-hydroxypyridine | 174669-74-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. chembk.com [chembk.com]
- 11. 2-CHLORO-5-FLUORO-3-HYDROXYPYRIDINE(884494-35-3) 1H NMR spectrum [chemicalbook.com]
